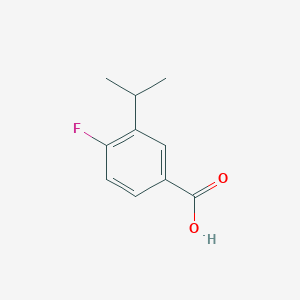

4-Fluoro-3-isopropylbenzoic acid

Description

Significance of Fluorinated Benzoic Acids in Chemical Research

The introduction of fluorine into organic molecules, a strategy known as fluorination, has become a pivotal tactic in chemical research, particularly in the development of pharmaceuticals and advanced materials. nih.gov Fluorinated benzoic acids, a prominent class within this group, exhibit unique properties conferred by the fluorine atom. Fluorine's high electronegativity creates a strong inductive effect, which can significantly increase the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion. pharmaguideline.com This modification can enhance the bioavailability and binding affinity of a drug molecule to its biological target. nih.gov

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, leading to improved metabolic stability and a longer half-life for drug candidates. The small size of the fluorine atom means it often acts as a bioisostere of a hydrogen atom, allowing it to be incorporated into a molecule without causing significant steric hindrance, yet drastically altering its electronic landscape. nih.gov In materials science, the thermal and chemical stability of the carbon-fluorine bond makes fluorinated benzoic acids valuable components in the synthesis of robust polymers and liquid crystals. researchgate.net

Contextualization of 4-Fluoro-3-isopropylbenzoic Acid within Aromatic Carboxylic Acid Chemistry

This compound is a disubstituted aromatic carboxylic acid that presents a unique combination of electronic and steric features. The molecule's structure consists of a benzoic acid core with a fluorine atom at the C4 position and an isopropyl group at the C3 position.

The fluorine atom, being a strongly electronegative and electron-withdrawing group, significantly influences the molecule's acidity. It pulls electron density away from the benzene (B151609) ring and the carboxyl group through the inductive effect, stabilizing the conjugate base (benzoate) and thereby increasing the acidity compared to unsubstituted benzoic acid. pharmaguideline.com

Conversely, the isopropyl group at the ortho position relative to the carboxyl group introduces steric hindrance. This steric bulk can force the carboxyl group out of the plane of the benzene ring, a phenomenon known as the "ortho effect." quora.comkhanacademy.org This disruption of coplanarity can inhibit resonance between the carboxyl group and the aromatic ring, which also tends to increase the acidity of the benzoic acid. quora.com The isopropyl group itself is generally considered a weak electron-donating group, which would typically decrease acidity. libretexts.org However, in this specific arrangement, the steric and electronic effects of both substituents combine to create a molecule with distinct reactivity and properties compared to other substituted benzoic acids.

Physicochemical Properties of Related Benzoic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Acidity (pKa) |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 4.20 |

| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 182-184 | 4.14 |

| 4-Isopropylbenzoic Acid | C₁₀H₁₂O₂ | 164.20 | 117-120 | Not available |

| 4-Fluoro-3-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 157-161 | Not available |

Overview of Research Domains Pertaining to this compound

Research involving this compound primarily positions it as a valuable synthetic intermediate or building block in the creation of more complex molecules, particularly within the field of medicinal chemistry. Its distinct structural and electronic properties make it a useful starting material for developing novel therapeutic agents.

The presence of multiple functional groups—the carboxylic acid, the fluorine atom, and the isopropyl group—offers several handles for chemical modification. ossila.com The carboxylic acid can be readily converted into esters, amides, or other derivatives, allowing for its linkage to various molecular scaffolds. globalscientificjournal.com This versatility is crucial in combinatorial chemistry and the synthesis of compound libraries for high-throughput screening. For instance, analogues of this compound have been investigated in the synthesis of bioactive heterocyclic compounds, such as those with potential anticoccidial activity. ossila.com The fluorinated phenyl ring is a common feature in many modern pharmaceuticals, and this compound provides a pre-functionalized ring system for their synthesis. nih.govontosight.ai

While specific, large-scale applications are not widely documented in the public domain, its role as a precursor is evident in patent literature and chemical synthesis studies, which point towards its use in the discovery and development of new chemical entities for various therapeutic areas. google.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXNECYGNPZOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634761 | |

| Record name | 4-Fluoro-3-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869990-61-4 | |

| Record name | 4-Fluoro-3-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 4 Fluoro 3 Isopropylbenzoic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a wide array of chemical modifications, including esterification, amidation, reduction, and decarboxylation.

Esterification is a fundamental transformation of carboxylic acids, often employed to modify the compound's physical properties or to protect the carboxylic acid group during subsequent reactions. The most direct method for esterifying 4-Fluoro-3-isopropylbenzoic acid is the Fischer-Speier esterification. rug.nl This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the ester product, the water formed during the reaction is typically removed, often by azeotropic distillation. masterorganicchemistry.com

Alternative methods include reaction with alkyl halides under basic conditions or using coupling agents. For instance, a study on various fluorinated aromatic carboxylic acids utilized UiO-66-NH2 as a heterogeneous catalyst for methyl esterification with methanol, achieving completion in 10 hours at 150°C. researchgate.net

| Alcohol | Reagent/Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ (catalytic) | Methyl 4-fluoro-3-isopropylbenzoate |

| Ethanol (B145695) | H₂SO₄ (catalytic) | Ethyl 4-fluoro-3-isopropylbenzoate |

| Isopropanol | H₂SO₄ (catalytic) | Isopropyl 4-fluoro-3-isopropylbenzoate |

| Benzyl alcohol | H₂SO₄ (catalytic) | Benzyl 4-fluoro-3-isopropylbenzoate |

The conversion of this compound to its corresponding amide derivatives is another key transformation. This can be achieved through several strategies. A common two-step method involves first converting the carboxylic acid to a more reactive acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-fluoro-3-isopropylbenzoyl chloride can then readily react with a variety of primary or secondary amines to yield the desired amide.

Alternatively, direct amidation can be performed using peptide coupling agents. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine under milder conditions. This approach is particularly valuable for synthesizing more complex molecules. Examples of such coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions. Another example is the use of O-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) for coupling reactions. sigmaaldrich.com

| Amine | Reagent/Method | Product |

|---|---|---|

| Ammonia | 1. SOCl₂ 2. NH₃ | 4-Fluoro-3-isopropylbenzamide |

| Aniline (B41778) | 1. SOCl₂ 2. Aniline | N-Phenyl-4-fluoro-3-isopropylbenzamide |

| Diethylamine | EDC, HOBt | N,N-Diethyl-4-fluoro-3-isopropylbenzamide |

| Glycine methyl ester | HBTU | Methyl 2-(4-fluoro-3-isopropylbenzamido)acetate |

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, (4-fluoro-3-isopropylphenyl)methanol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride are generally ineffective for reducing carboxylic acids. Historically, powerful hydrides such as lithium aluminum hydride (LiAlH₄) have been used for this purpose. organic-chemistry.org

More recently, safer and more selective methods have been developed. For example, a process using air- and moisture-stable ammonia-borane (NH₃BH₃) in the presence of catalytic titanium tetrachloride (TiCl₄) has been shown to effectively reduce a wide range of carboxylic acids to alcohols at room temperature. organic-chemistry.org

Selective reduction to the aldehyde, 4-fluoro-3-isopropylbenzaldehyde, is more challenging as aldehydes are readily reduced to alcohols. This typically requires specialized reagents or a two-step process, such as reducing the carboxylic acid to the primary alcohol and then carefully oxidizing it to the aldehyde. Direct conversion from the carboxylic acid can sometimes be achieved using specific hindered reducing agents.

Decarboxylation involves the removal of the carboxyl group, typically as carbon dioxide. For aromatic carboxylic acids, this reaction is generally difficult and requires harsh conditions or specific catalytic systems. However, recent advancements in photoredox catalysis and transition-metal catalysis have enabled decarboxylative functionalization reactions under milder conditions. organic-chemistry.org

For instance, decarboxylative halogenation of aryl carboxylic acids can be achieved using catalytic systems to generate an aryl radical intermediate, which can then be trapped by a halogen source. organic-chemistry.org Another strategy involves photoinduced ligand-to-metal charge transfer to facilitate decarboxylative fluorination of benzoic acids. organic-chemistry.org While specific studies on this compound are not prevalent, these modern synthetic methods represent potential pathways for its derivatization. rsc.org Bacterial decarboxylation has also been studied for some substituted phthalic acids, converting them to the corresponding benzoic acids. nih.gov

Reactions Involving the Aromatic Ring

The substituents on the benzene (B151609) ring—fluoro, isopropyl, and carboxyl groups—determine the regioselectivity and rate of reactions on the ring itself.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The outcome of such a reaction on this compound is governed by the combined directing effects of the existing substituents. wikipedia.orguci.edu

-COOH (Carboxyl group): This is a deactivating group (slows down the reaction) and a meta-director due to its electron-withdrawing nature (both by induction and resonance).

-F (Fluoro group): Halogens are deactivating due to their strong inductive electron-withdrawing effect, but they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (arenium ion). uci.edu

-CH(CH₃)₂ (Isopropyl group): This is an activating group (speeds up the reaction) and an ortho, para-director due to its electron-donating nature (hyperconjugation and weak inductive effect).

Considering these effects, the isopropyl group is the strongest activating group, and the carboxyl group is a strong deactivating group. The positions ortho to the activating isopropyl group (C2 and C5) are the most likely sites for electrophilic attack. The position para to the isopropyl group (C6) is also activated. However, the C2 position is sterically hindered by the adjacent isopropyl and carboxyl groups. The C6 position is ortho to the fluoro group and meta to the carboxyl group. The C5 position is para to the fluoro group and meta to the carboxyl group. Therefore, electrophilic substitution is most likely to occur at the C5 and C6 positions, with the precise ratio depending on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution involves the replacement of a leaving group on the ring by a nucleophile. masterorganicchemistry.com This reaction is generally favored when the ring is electron-poor, typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. youtube.com

In this compound, the fluorine atom can act as a leaving group. masterorganicchemistry.comyoutube.com The carboxyl group is an electron-withdrawing group, which activates the ring towards nucleophilic attack. However, it is positioned meta to the fluorine atom. Strong activation for NAS typically requires the electron-withdrawing group to be ortho or para to the leaving group to effectively stabilize the negatively charged Meisenheimer complex intermediate. youtube.com The isopropyl group is electron-donating, which deactivates the ring for NAS. Therefore, nucleophilic aromatic substitution at the C4 position (replacing the fluorine) would be difficult under standard conditions and would likely require very strong nucleophiles and/or harsh reaction conditions.

Halogenation and Nitro-Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, including halogenation and nitration. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the fluoro, isopropyl, and carboxylic acid groups. The fluorine atom is an ortho-, para-director, while the isopropyl group also directs incoming electrophiles to the ortho and para positions. Conversely, the carboxylic acid group is a meta-director. The interplay of these electronic effects, along with steric hindrance from the bulky isopropyl group, influences the position of substitution.

Nitro-Substitution: Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. This reaction is a classic example of electrophilic aromatic substitution. For example, 4-fluorobenzoic acid can be nitrated to yield 4-fluoro-3-nitrobenzoic acid. chemicalbook.comprepchem.com The conditions for this reaction involve treating 4-fluorobenzoic acid with potassium nitrate in concentrated sulfuric acid. chemicalbook.com Given the directing effects of the substituents on this compound, nitration is expected to proceed at a position influenced by the activating groups. The presence of the electron-withdrawing nitro group in the resulting product, 4-fluoro-3-nitrobenzoic acid, makes it a useful precursor for synthesizing various heterocyclic compounds like benzimidazoles. ossila.comsigmaaldrich.com

Table 1: Electrophilic Aromatic Substitution Reactions on Related Benzoic Acid Derivatives

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 4-Fluorobenzoic acid | KNO₃, H₂SO₄ | 4-Fluoro-3-nitrobenzoic acid | Nitration |

| Fluorobenzene | 1. Acetyl chloride, AlCl₃ 2. Br₂ 3. Hypochlorite solution | 3-Bromo-4-fluorobenzoic acid | Acylation, Bromination, Oxidation |

Dearomatization Strategies

Dearomatization reactions transform a flat, aromatic ring into a three-dimensional, non-aromatic cyclic structure. These strategies are powerful tools in organic synthesis for creating complex molecular architectures. Common methods for dearomatization include Birch reduction, enzymatic dearomatization, and various photochemical and transition-metal-catalyzed reactions.

Specific examples of dearomatization strategies applied directly to this compound are not detailed in the provided search results. However, the principles of these reactions can be considered in a general context. For instance, a Birch reduction of a benzoic acid derivative typically involves dissolving metal reduction (e.g., sodium or lithium in liquid ammonia with an alcohol) to yield a non-conjugated cyclohexadiene carboxylic acid. The success and regioselectivity of such a reaction on this compound would depend on the electronic nature of the substituents and their influence on the electron-transfer steps of the reduction.

Transformations at the Isopropyl Group

The isopropyl group of this compound offers a site for chemical modification, distinct from the aromatic ring and the carboxylic acid function.

The carbon atom of the isopropyl group directly attached to the benzene ring is a benzylic position. The C-H bonds at this position are weaker than typical alkyl C-H bonds, making them susceptible to radical substitution reactions. libretexts.org

Benzylic Bromination: This reaction is commonly carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide. chadsprep.com The reaction proceeds via a free radical mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com This radical then reacts with a source of bromine, such as Br₂ generated in situ from NBS, to form the benzylic bromide. chadsprep.commasterorganicchemistry.com For this compound, this would result in the formation of 3-(1-bromo-1-methylethyl)-4-fluorobenzoic acid. This transformation is valuable as the resulting benzylic bromide is a versatile intermediate for further synthetic manipulations. For example, the methyl group of 4-fluoro-3-methylbenzoic acid can be functionalized through benzylic bromination, and the product can be used to synthesize bicyclic heterocycles. ossila.com

Table 2: Typical Conditions for Benzylic Bromination

| Substrate Type | Reagent | Initiator | Solvent | Product Type |

|---|---|---|---|---|

| Alkylbenzene | N-Bromosuccinimide (NBS) | Light (hν) or Peroxide (ROOR) | Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) | Benzylic Bromide |

The isopropyl group can undergo oxidation under various conditions, leading to different products depending on the strength of the oxidizing agent.

Oxidation to Alcohols and Ketones: Milder oxidation conditions can convert the isopropyl group into a 2-hydroxy-2-propyl group, forming an aromatic tertiary alcohol. google.comepo.orggoogle.com This can be achieved using molecular oxygen in the presence of an aqueous alkali solution. google.comepo.org The process for oxidizing aromatic compounds with at least one isopropyl group can be effected with molecular oxygen in an aqueous alkali solution within a nickel reaction vessel to yield a 2-hydroxy-2-propyl group. google.com Further oxidation of the tertiary alcohol can yield a ketone.

Oxidative Cleavage: More vigorous oxidation, for instance, with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, can lead to the cleavage of the C-C bonds of the isopropyl group. In the context of alkylbenzenes, if there is at least one benzylic hydrogen, the entire alkyl side chain is typically oxidized down to a carboxylic acid group. This is a common method for the synthesis of substituted benzoic acids. chemistrysteps.com The oxidation of isopropylbenzene (cumene) in the presence of air is a key step in the cumene process, which forms cumene hydroperoxide as an intermediate that is then treated with acid to produce phenol and acetone. quora.comvedantu.com

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Fluoro-3-isopropylbenzoic acid, a combination of ¹H NMR, ¹³C NMR, and advanced multinuclear NMR techniques offers a comprehensive characterization of its unique structure.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and spatial proximity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the acidic proton of the carboxylic acid.

The aromatic region would likely display a complex pattern due to the substitution on the benzene (B151609) ring. The proton at position 5 (H-5) is expected to appear as a doublet of doublets, split by the adjacent fluorine atom (³J(H,F)) and the neighboring H-6 proton (³J(H,H)). The proton at H-2 would likely be a doublet, split by the fluorine atom (⁴J(H,F)), and the H-6 proton would also appear as a doublet, split by H-5 (³J(H,H)).

The isopropyl group would give rise to two distinct signals. The methine proton (-CH) would appear as a septet, split by the six equivalent methyl protons. The six methyl protons (-CH₃) would appear as a doublet, split by the single methine proton. The carboxylic acid proton (-COOH) would typically appear as a broad singlet at a downfield chemical shift, and its position can be concentration-dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -COOH | 12.0 - 13.0 | broad singlet | - |

| Ar-H (H-2) | ~7.9 | doublet | ⁴J(H,F) ≈ 2-3 |

| Ar-H (H-5) | ~7.8 | doublet of doublets | ³J(H,F) ≈ 8-10, ³J(H,H) ≈ 8-9 |

| Ar-H (H-6) | ~7.2 | doublet | ³J(H,H) ≈ 8-9 |

| -CH(CH₃)₂ | ~3.4 | septet | ³J(H,H) ≈ 7 |

| -CH(CH₃)₂ | ~1.25 | doublet | ³J(H,H) ≈ 7 |

Note: Predicted values are based on analogous compounds and substituent effects. Actual experimental values may vary.

Carbon-¹³ (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing fluorine and carboxylic acid groups, and the electron-donating isopropyl group.

A key feature in the ¹³C NMR spectrum would be the observation of carbon-fluorine coupling (J(C,F)). The carbon atom directly bonded to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹J(C,F)). The adjacent carbons (C-3 and C-5) will show smaller two-bond couplings (²J(C,F)), and the carbon at position 2 will show a three-bond coupling (³J(C,F)). The carboxyl carbon, the isopropyl methine carbon, and the isopropyl methyl carbons will also have characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J(C,F), Hz) |

| -COOH | ~167 | - |

| C-4 (C-F) | ~162 | ¹J ≈ 250 |

| C-2 | ~132 | ³J ≈ 3 |

| C-6 | ~130 | - |

| C-5 | ~128 | ²J ≈ 8 |

| C-3 (C-isopropyl) | ~127 | ²J ≈ 15 |

| C-1 (C-COOH) | ~125 | - |

| -CH(CH₃)₂ | ~28 | - |

| -CH(CH₃)₂ | ~23 | - |

Note: Predicted values are based on analogous compounds and substituent effects. Actual experimental values may vary.

For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is a powerful analytical tool. nih.govacs.orgthermofisher.com Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR detection. The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. thermofisher.com

The spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift of this signal is sensitive to the electronic environment on the aromatic ring. Furthermore, this fluorine signal would be split into a multiplet due to coupling with the neighboring aromatic protons (H-2 and H-5), providing further confirmation of the substitution pattern. This technique is particularly useful for verifying the regiochemistry of fluorinated aromatic compounds. nih.govspectrabase.comspectrabase.com

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₁₁FO₂). The calculated exact mass can be compared to the experimentally measured mass, typically with a mass accuracy in the parts-per-million (ppm) range, to confirm the molecular formula and rule out other potential isobaric compounds.

Calculated Exact Mass for this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₁₀H₁₁FO₂ | 182.0743 |

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For this compound, several characteristic fragmentation pathways are expected.

A common fragmentation for benzoic acids is the loss of the hydroxyl group (-OH) followed by the loss of carbon monoxide (-CO), leading to a prominent benzoyl-type cation. docbrown.infofu-berlin.de Another characteristic fragmentation would be the alpha-cleavage of the isopropyl group, resulting in the loss of a methyl radical (-CH₃) to form a stable secondary carbocation. The loss of the entire carboxylic acid group is also a possible fragmentation pathway. docbrown.info

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (predicted) | Fragment Ion Structure/Identity |

| 182 | [M]⁺ (Molecular Ion) |

| 167 | [M - CH₃]⁺ |

| 139 | [M - C₃H₇]⁺ or [M - COOH]⁺ |

| 123 | [M - C₃H₇ - O]⁺ |

| 95 | [C₆H₄F]⁺ |

Note: These are predicted fragmentation patterns based on the general behavior of substituted benzoic acids. The relative intensities of these fragments would provide further structural information.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The presence of a carboxylic acid group gives rise to several distinct vibrational modes. A broad absorption band is anticipated in the IR spectrum in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group is expected to produce a strong absorption band in the IR spectrum, typically around 1700 cm⁻¹.

The aromatic ring will also display a set of characteristic vibrations. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C-C stretching vibrations within the benzene ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring will influence the exact positions and intensities of these bands. The presence of the fluorine and isopropyl substituents will further modify the vibrational spectrum. The C-F stretching vibration is expected to give a strong absorption in the IR spectrum, typically in the range of 1100-1300 cm⁻¹. The isopropyl group will have its own characteristic C-H stretching and bending vibrations.

A hypothetical table of the major expected vibrational frequencies for this compound is presented below, based on typical values for similar compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| O-H stretch (Carboxylic acid dimer) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Isopropyl) | 2870-2960 | Medium to Strong |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C-F stretch | 1100-1300 | Strong |

| O-H bend (in-plane) | 1210-1390 | Medium |

| O-H bend (out-of-plane) | 920-950 | Broad, Medium |

In the gas phase or in solution, this compound may exist in different conformations due to the rotation around the C-C single bond connecting the isopropyl group to the benzene ring and the C-C bond of the carboxylic acid group. While IR and Raman spectroscopy can sometimes distinguish between different conformers if they have sufficiently different vibrational frequencies and are present in significant populations, this is often challenging. In the solid state, the molecule is typically locked into a single conformation within the crystal lattice. In many benzoic acid derivatives, the carboxylic acid group is nearly coplanar with the benzene ring to maximize conjugation. The orientation of the isopropyl group will be influenced by steric hindrance with the adjacent fluorine atom and carboxylic acid group.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

To date, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. However, based on the crystal structures of numerous other substituted benzoic acids, a predictable packing motif can be anticipated. rsc.orgresearchgate.netresearchgate.netnih.gov Benzoic acid and its derivatives commonly form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. researchgate.net This results in a characteristic eight-membered ring motif.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7-10 |

| b (Å) | ~5-8 |

| c (Å) | ~15-20 |

| β (°) | ~90-100 |

| Z (molecules per unit cell) | 4 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound.

Gas chromatography is a suitable technique for the analysis of this compound, although derivatization is often required to increase its volatility and improve peak shape. A common derivatization method for carboxylic acids is esterification to form, for example, a methyl or ethyl ester. The analysis would typically be performed on a non-polar or medium-polarity capillary column. The retention time of the derivatized compound would be characteristic under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).

The purity of a sample of this compound can be determined by GC-FID (Flame Ionization Detection). The area of the peak corresponding to the derivatized compound relative to the total area of all peaks in the chromatogram gives a measure of its purity. For quantitative analysis, an internal standard would be added to the sample before derivatization and injection. By comparing the peak area of the analyte to that of the internal standard, a precise and accurate determination of the concentration of this compound can be achieved. While specific experimental data for this compound is not available, the general principles of GC analysis for benzoic acid derivatives are well-established. amanote.com

A hypothetical table outlining typical GC conditions for the analysis of a derivatized this compound is presented below.

| GC Parameter | Typical Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and separating it from reaction intermediates and byproducts. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's moderate polarity. ekb.egsielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used. sielc.com The separation mechanism relies on the differential partitioning of the analyte between this hydrophobic stationary phase and a more polar mobile phase. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. ekb.eg The pH of the aqueous component is often adjusted with an acid, such as phosphoric acid or trifluoroacetic acid (TFA), to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.comhelixchrom.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule exhibits strong absorbance in the UV region. ekb.eg The detection wavelength is typically set near the absorbance maximum of the analyte to ensure high sensitivity. By comparing the retention time of the main peak in a sample to that of a certified reference standard, the identity of this compound can be confirmed. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value/Type | Purpose |

| Column | C18 (e.g., Zorbax SB-Aq, 4.6 x 250 mm, 5 µm) ekb.eg | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water sielc.com | Elutes the compound from the column; acid suppresses ionization. |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; gradient changes composition over time for better resolution of complex mixtures. ekb.eg |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detection | UV at 235 nm helixchrom.com | Monitors the eluent for the UV-active analyte. |

| Injection Volume | 10 µL | The volume of the dissolved sample introduced into the system. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

The stationary phase is typically a thin layer of silica (B1680970) gel coated on a glass or aluminum plate. wisc.edu A small spot of the reaction mixture is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). wisc.edu The eluent, often a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate, travels up the plate via capillary action. globalscientificjournal.com

Elemental Analysis and Microanalysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements (excluding oxygen, which is typically determined by difference) in a sample of this compound. The results are used to confirm the empirical formula of the synthesized compound, which can then be compared with the molecular formula (C₁₀H₁₁FO₂) to verify its identity and assess its purity.

The most common method is combustion analysis. A precisely weighed sample of the compound is combusted in a furnace at high temperatures in a stream of pure oxygen. The combustion products—carbon dioxide (CO₂) and water (H₂O)—are collected in separate absorption traps. The amount of fluorine can be determined by various methods, including ion chromatography after combustion. By measuring the mass increase of these traps, the original mass of carbon and hydrogen in the sample can be calculated. The experimental mass percentages are then compared to the theoretical values calculated from the molecular formula. A close correlation (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's structural integrity and purity.

Table 2: Elemental Composition of this compound (C₁₀H₁₁FO₂)

| Element | Theoretical % |

| Carbon (C) | 65.92% |

| Hydrogen (H) | 6.09% |

| Fluorine (F) | 10.43% |

| Oxygen (O) | 17.56% |

Advanced Spectroscopic and Electrochemical Techniques

UV/Visible Spectroscopy for Electronic Transitions

UV/Visible spectroscopy is an analytical technique used to investigate the electronic transitions within a molecule. For this compound, this method is primarily used to confirm the presence of the conjugated aromatic system. up.ac.za The benzoic acid core contains π electrons that can be excited from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals upon absorption of UV radiation.

When dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol), a dilute solution of the compound is analyzed in a spectrophotometer. researchgate.net The resulting spectrum is a plot of absorbance versus wavelength. Benzoic acid and its derivatives typically display characteristic absorption bands in the UV region. up.ac.za These often include a strong primary band (an E-band, for "ethylenic") at shorter wavelengths and a weaker secondary band (a B-band, for "benzenoid") at longer wavelengths, which arise from π → π* transitions. up.ac.za The position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the substituents on the benzene ring. The fluorine and isopropyl groups can cause a slight shift (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted benzoic acid, providing further evidence of the compound's specific structure.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique that provides detailed information about the elemental composition and the chemical (oxidation) states of the elements within the top 10 nanometers of a material's surface. carleton.edu For this compound, XPS can unequivocally confirm the presence of carbon, oxygen, and fluorine and provide insight into their chemical environments.

In an XPS experiment, the sample is irradiated with a beam of X-rays, causing the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. High-resolution scans of individual elemental peaks can reveal small shifts in binding energy (chemical shifts) that correspond to different bonding environments. For instance, the high-resolution C 1s spectrum of this compound would be expected to be deconvoluted into several components corresponding to the different types of carbon atoms: aromatic C-C/C-H, C-F, C-COOH, and the isopropyl C-H carbons. Similarly, the O 1s spectrum would show distinct peaks for the carbonyl (C=O) and hydroxyl (C-O-H) oxygens. This level of detail is invaluable for confirming the compound's structure and identifying surface contaminants. carleton.edu

Table 3: Expected Core-Level Binding Energy Regions for this compound in XPS

| Element (Orbital) | Expected Binding Energy Range (eV) | Information Provided |

| C 1s | ~284-290 eV | Distinguishes between C-C/C-H, C-F, and C=O bonding environments. |

| O 1s | ~531-534 eV | Differentiates between carbonyl (C=O) and hydroxyl (O-H) oxygen atoms. |

| F 1s | ~688-690 eV | Confirms the presence of fluorine and its covalent bond to carbon. |

Electrochemical Impedance Spectroscopy for Reaction Monitoring

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the properties of electrochemical systems and interfaces. researchgate.net While not a primary tool for routine characterization, EIS could be employed to monitor reactions involving this compound if the compound participates in an electrochemical process, such as electropolymerization, corrosion inhibition, or as a component in a sensor or battery system.

The technique works by applying a small amplitude AC potential perturbation to an electrode in contact with an electrolyte containing the analyte and measuring the resulting AC current response over a wide range of frequencies. The data is often presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). researchgate.net Changes in the electrochemical processes occurring at the electrode surface—such as charge transfer, diffusion, or film formation—are reflected as changes in the shape and size of the impedance spectrum. For example, if this compound were being used to form a protective film on a metal surface, EIS could monitor the film's growth and integrity over time by tracking the increase in the charge transfer resistance. This allows for the in-situ study of reaction kinetics and interfacial phenomena. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 4-Fluoro-3-isopropylbenzoic acid is dictated by the interplay of the aromatic ring and its substituents: the electron-withdrawing fluorine atom and carboxylic acid group, and the electron-donating isopropyl group. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of electron density most likely to be involved in chemical reactions.

HOMO: The HOMO is expected to be distributed primarily over the benzene (B151609) ring and the isopropyl group, indicating these are the likely sites for electrophilic attack.

LUMO: The LUMO is anticipated to be localized on the carboxylic acid group and the carbon atoms attached to the electron-withdrawing fluorine and carboxyl groups, suggesting these areas are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Theoretical calculations on related molecules, such as (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines, have utilized DFT to understand these electronic properties . Similar computational approaches would be invaluable for this compound.

Interactive Table: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Significance |

| HOMO Localization | Benzene ring, isopropyl group | Site of electron donation (nucleophilic character) |

| LUMO Localization | Carboxylic acid, C-F and C-COOH carbons | Site of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | Moderate | Indicator of chemical reactivity and stability |

| Dipole Moment | Non-zero | Influences solubility and intermolecular interactions |

Conformational Analysis and Stability

The presence of the isopropyl and carboxylic acid groups introduces conformational flexibility in this compound. The rotation around the single bonds connecting these groups to the benzene ring leads to different spatial arrangements (conformers) with varying energies.

Carboxylic Acid Group Orientation: The orientation of the carboxylic acid group relative to the benzene ring is a key factor. A planar conformation, where the C=O and O-H bonds are coplanar with the ring, is often favored due to resonance stabilization, as seen in studies of other benzoic acids . However, steric hindrance from the adjacent isopropyl group could force the carboxyl group to twist out of the plane.

Computational methods can map the potential energy surface of the molecule as a function of these rotational angles (dihedral angles) to identify the most stable conformers. Studies on 4-fluoroprolines have shown how fluorine's inductive effect can enforce a particular ring pucker and influence conformational stability, a principle that would also apply to the benzene ring system in this compound raineslab.comnih.govnih.govresearchgate.net.

Reaction Mechanism Prediction and Elucidation

Theoretical chemistry is instrumental in predicting and understanding the pathways of chemical reactions. For this compound, this could involve its synthesis or its reactions with other molecules.

Transition State Characterization

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics and mechanism. For instance, in the synthesis of related compounds, density functional theory has been used to suggest reaction cascades involving condensation and cyclization, where a specific step is identified as the rate-determining one researchgate.net.

Energetic Profiles of Reaction Pathways

Calculating the energies of reactants, intermediates, transition states, and products allows for the construction of a reaction's energetic profile. This profile provides a quantitative understanding of the reaction's feasibility (thermodynamics) and rate (kinetics). For example, a common reaction involving benzoic acids is esterification. A theoretical study could compare different catalytic pathways (e.g., acid-catalyzed vs. base-catalyzed) to determine the most efficient route for converting this compound into its corresponding esters.

Molecular Modeling and Docking Studies (Conceptual)

Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) might interact with a biological target, such as a protein or enzyme. These methods are fundamental in drug discovery and design. While no specific docking studies for this compound were found, its structural similarity to other biologically active molecules suggests it could be a candidate for such investigations.

The process would conceptually involve:

Target Identification: Selecting a protein whose function might be modulated by a molecule with the structural features of this compound.

Docking Simulation: Using software like AutoDock or Glide, the molecule would be placed into the active site of the target protein in various orientations and conformations nih.govmdpi.com.

Scoring and Analysis: The software calculates a "docking score" that estimates the binding affinity between the molecule and the protein. The analysis of the resulting poses reveals potential key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

For example, derivatives of similar fluorinated benzoic acids have been investigated as building blocks for active pharmaceutical ingredients ossila.com. Docking studies could conceptually explore the potential of this compound as an inhibitor of a specific enzyme by predicting its binding mode and affinity.

Theoretical Frameworks for Ligand-Target Interactions

To understand the potential biological activity of this compound, computational chemists employ a variety of theoretical frameworks to model its interactions with macromolecular targets such as proteins and enzymes. These frameworks are essential for predicting binding affinities and modes of action, which are critical aspects of drug discovery.

A fundamental approach involves molecular docking simulations. In this method, the three-dimensional structure of this compound is computationally "docked" into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, providing a rank-ordering of potential binding poses. The predictive power of these simulations relies heavily on the accuracy of the force fields used to describe the intermolecular interactions, which include van der Waals forces, electrostatic interactions, and hydrogen bonding. For this compound, the fluorine atom can participate in halogen bonding and alter the electronic properties of the aromatic ring, while the carboxylic acid group is a potent hydrogen bond donor and acceptor. The isopropyl group contributes to hydrophobic interactions within the binding pocket.

More rigorous methods for studying ligand-target interactions include molecular dynamics (MD) simulations and free energy calculations. MD simulations provide a dynamic picture of the ligand-receptor complex, allowing researchers to observe the stability of binding poses and the conformational changes that may occur upon binding. Free energy perturbation (FEP) and thermodynamic integration (TI) are computationally intensive methods that can provide highly accurate predictions of binding free energies, offering a more quantitative assessment of ligand potency.

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are employed to accurately describe the electronic structure of the ligand and its immediate environment within the binding site. QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the ligand and key active site residues with QM and the rest of the protein with MM, offer a balance between accuracy and computational cost. These methods are particularly useful for studying reactions that may occur between the ligand and the target, or for accurately modeling charge transfer and polarization effects that are crucial for specific interactions.

The Hammett constants, which quantify the electron-donating or electron-withdrawing power of substituents on an aromatic ring, are also a valuable theoretical tool. chemrxiv.org While traditionally determined experimentally, machine learning algorithms combined with quantum chemical calculations can now be used to estimate these constants for a wide range of substituents. chemrxiv.org These constants can help in understanding how the fluoro and isopropyl groups in this compound influence its acidity and reactivity, which in turn affects its interactions with biological targets.

| Theoretical Framework | Application to this compound | Key Interactions Modeled |

| Molecular Docking | Prediction of binding pose and affinity to a target protein. | Hydrogen bonds, hydrophobic interactions, electrostatic interactions. |

| Molecular Dynamics (MD) | Assessment of binding stability and conformational changes. | Dynamic protein-ligand interactions over time. |

| Free Energy Calculations | Quantitative prediction of binding affinity. | Thermodynamic favorability of binding. |

| Quantum Mechanics (QM/MM) | Detailed analysis of electronic effects in the binding site. | Covalent bond formation/breaking, charge transfer, polarization. |

Cheminformatics and Data-Driven Predictive Methodologies

Cheminformatics provides the tools and techniques to manage, analyze, and model chemical information. For a molecule like this compound, these data-driven approaches are invaluable for predicting its properties, designing synthetic routes, and understanding its potential reactivity.

Computer-Aided Synthesis Planning

Computer-Aided Synthesis Planning (CASP) has become an essential tool in modern organic chemistry, streamlining the process of designing efficient synthetic routes to target molecules. tum.denih.govsynthiaonline.comdigitellinc.comnih.gov For a novel compound like this compound, CASP tools can propose retrosynthetic pathways by breaking the molecule down into simpler, commercially available starting materials.

These programs utilize vast databases of known chemical reactions and apply sophisticated algorithms to identify plausible synthetic transformations. The retrosynthetic analysis of this compound would likely involve disconnections of the isopropyl and carboxyl groups from the fluorinated benzene ring. For instance, a Friedel-Crafts alkylation or a related reaction could be proposed for the introduction of the isopropyl group, while the carboxylic acid could be formed via oxidation of a methyl group or carbonation of an organometallic intermediate. The fluorine atom would likely be present in the starting material, such as a fluorotoluene derivative.

Reaction Prediction Algorithms

Forward reaction prediction algorithms complement CASP by predicting the likely products of a given set of reactants and reagents. beilstein-journals.org These algorithms, often powered by machine learning models trained on large reaction databases, can help chemists to anticipate potential side products and optimize reaction conditions. beilstein-journals.org For the synthesis of this compound, these tools could be used to evaluate the feasibility of different synthetic steps and to predict the regioselectivity of reactions, such as the initial functionalization of the fluorinated aromatic ring.

Recent advancements in this field include the use of quantum mechanics to predict regioselectivity in C-H activation reactions, which could be relevant for the synthesis of complex derivatives of this compound. beilstein-journals.org By calculating the relative energies of reaction intermediates, these methods can provide accurate predictions of reaction outcomes. beilstein-journals.org

Utilization of Open Reaction Databases for Data Management

The development and validation of both CASP and reaction prediction algorithms rely on the availability of large, high-quality datasets of chemical reactions. beilstein-journals.org Open reaction databases, such as the Open Reaction Database (ORD), play a crucial role in this ecosystem by providing a standardized format for storing and sharing reaction data. These databases capture detailed experimental information, including reactants, reagents, solvents, temperatures, and yields.

For a compound like this compound, the information in these databases could be leveraged to find known reactions on similar substrates, helping to inform the design of its own synthesis. Furthermore, as new synthetic routes to this compound and its derivatives are developed, contributing this data to open databases would enrich the collective knowledge of the chemical community and improve the accuracy of future predictive models.

| Cheminformatics Tool | Application to this compound | Potential Output |

| Computer-Aided Synthesis Planning (CASP) | Design of synthetic routes. | A list of potential reaction pathways from simple precursors. |

| Reaction Prediction Algorithms | Prediction of reaction outcomes and optimization of conditions. | The most likely products and potential byproducts of a synthetic step. |

| Open Reaction Databases | Data source for model training and literature search. | Known reactions on analogous molecules to guide synthesis. |

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 4-Fluoro-3-isopropylbenzoic acid, future research will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

A promising avenue is the development of continuous flow synthesis processes. Continuous reactions, as opposed to batch processing, can offer improved safety, higher yields, and better process control, especially for reactions like oxidation that might otherwise pose risks. scispace.com The use of oxygen as a green and inexpensive oxidant in a continuous-flow setup for the synthesis of substituted benzoic acids has been proposed as a method to reduce waste and enhance safety. scispace.com Another sustainable approach involves the use of green catalysts and solvents. For instance, the selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water presents an eco-friendly protocol that could be adapted for the synthesis of this compound from its corresponding aldehyde. mdpi.com This method has demonstrated high yields and the potential for recycling both the catalyst and the aqueous medium. mdpi.com

Further research could explore solvent-free reaction conditions, which have shown success in the synthesis of other substituted benzoic acids using catalysts like TBHP/oxone and FeCl3. researchgate.net Adapting such methods would significantly reduce the environmental footprint of the synthesis.

Discovery of Unprecedented Reactivity and Transformations

The reactivity of this compound is dictated by its three functional components: the carboxylic acid group, the fluorine atom, and the isopropyl group. While the carboxylic acid can be readily transformed into esters, amides, or acid chlorides, the interplay between the electron-withdrawing fluorine and the bulky, electron-donating isopropyl group could lead to unprecedented reactivity.

Future studies should investigate the functionalization of the aromatic ring. The fluorine atom, for example, could be a handle for nucleophilic aromatic substitution reactions. ossila.com Research into the regioselectivity of further electrophilic aromatic substitution reactions would also be valuable, given the competing directing effects of the existing substituents. The isopropyl group's benzylic position could potentially be functionalized through radical reactions, analogous to the benzylic bromination of the methyl group in 4-fluoro-3-methylbenzoic acid, opening pathways to new bicyclic heterocycles. ossila.com

Development of More Efficient and Selective Catalytic Systems

Catalysis is key to unlocking efficient and selective chemical transformations. For the synthesis and modification of this compound, several catalytic frontiers remain to be explored. In synthetic routes starting from precursor molecules, the choice of catalyst is crucial. For example, in Friedel-Crafts acylation reactions used to build the carbon skeleton, Lewis acids like anhydrous aluminum trichloride (B1173362) are common but can be required in stoichiometric amounts. google.com Future work should focus on developing truly catalytic Lewis acid systems that are more efficient and easier to handle.

For transformations of the benzoic acid itself, catalytic methods for decarboxylative cross-coupling reactions could provide a powerful tool for creating new C-C or C-heteroatom bonds at the acid's position, though this is a challenging transformation for aromatic carboxylic acids. Furthermore, developing catalytic systems for the selective reduction of the carboxylic acid group in the presence of the fluoro-substituent is an area ripe for exploration.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the research process. For this compound, computational studies can provide deep insights into its structural and electronic properties. asianresassoc.org

Future research should employ Density Functional Theory (DFT) and other methods to:

Predict Reactivity: Model reaction pathways and transition states to predict the regioselectivity of further substitutions on the aromatic ring.

Design Catalysts: Simulate catalyst-substrate interactions to design more efficient and selective catalysts for its synthesis or derivatization.

Analyze Spectroscopic Data: Compute NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its reaction products. asianresassoc.org

Evaluate Biological Potential: Use molecular docking studies to predict the binding affinity of this compound derivatives with biological targets, as has been done for other complex molecules. asianresassoc.org

These computational approaches can significantly reduce the number of experiments needed, saving time and resources.

Integration of Automation and High-Throughput Techniques in Synthesis

The integration of automation and high-throughput screening can dramatically accelerate the discovery of new reactions and the optimization of existing ones. nih.gov While these techniques have been successfully applied to areas like peptide synthesis and reaction optimization, their application to the synthesis of specific small molecules like this compound is a key future direction. nih.gov

Automated flow chemistry platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) for the synthesis of the target molecule or its derivatives. beilstein-journals.org This approach not only speeds up optimization but also allows for the generation of libraries of related compounds for biological screening. ossila.comnih.gov The use of automated systems is particularly advantageous for multi-step syntheses, enabling a more streamlined and efficient workflow from starting materials to the final purified product. beilstein-journals.org

Addressing Challenges in Isomer Separation and Purity Control

A significant practical challenge in the synthesis of substituted aromatic compounds is the formation of isomers, which can be difficult to separate. Syntheses targeting this compound may produce other isomers, such as 2-fluoro-4-isopropylbenzoic acid or 3-fluoro-2-isopropylbenzoic acid, depending on the starting materials and reaction conditions.

A patent for the synthesis of a related compound, 4-fluoro-2-methylbenzoic acid, describes the formation of an isomeric mixture that is then separated by recrystallization. google.com This highlights a critical area for future research: the development of more selective synthetic routes that minimize the formation of unwanted isomers. Where isomer formation is unavoidable, innovative and efficient separation techniques will be required. This could include advanced chromatographic methods, selective crystallization, or derivatization strategies that facilitate easier separation.

| Isomer Separation Challenge | Potential Research Approach | Reference Example |

| Formation of regioisomers during synthesis | Development of highly regioselective catalysts or directing groups. | N/A |

| Difficulty in separating structurally similar isomers | Optimization of recrystallization conditions (solvent, temperature). | Separation of 4-fluoro-2-methylbenzoic acid isomers by recrystallization. google.com |

| Co-elution in chromatography | Exploration of advanced chromatographic techniques (e.g., SFC) or selective derivatization. | N/A |

Innovations in Analytical Characterization for Reaction Monitoring and Product Analysis

Accurate and efficient analytical methods are essential for monitoring reaction progress, controlling purity, and confirming the structure of the final product. For this compound, standard techniques like NMR, IR, and mass spectrometry are fundamental.

Future research should focus on implementing innovative analytical techniques. For instance, in-situ reaction monitoring using spectroscopic probes (e.g., ReactIR, Raman) can provide real-time data on reaction kinetics and the formation of intermediates, leading to better process understanding and control. globalscientificjournal.comresearchgate.net The development of new derivatization reagents that react specifically with this compound could facilitate its detection and quantification in complex matrices. Furthermore, advanced techniques like single-crystal X-ray diffraction would provide unambiguous structural confirmation and detailed information about its solid-state packing and intermolecular interactions, which can be crucial for understanding its physical properties. researchgate.netresearchgate.netnih.gov

| Analytical Task | Innovative Technique | Benefit |

| Reaction Monitoring | In-situ IR/Raman Spectroscopy | Real-time kinetic data, impurity profiling. |

| Structural Confirmation | Single-Crystal X-ray Diffraction | Unambiguous 3D structure, intermolecular interaction analysis. nih.gov |

| Purity Analysis | Ultra-High-Performance Liquid Chromatography (UHPLC) | Faster separation, higher resolution compared to traditional HPLC. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-3-isopropylbenzoic acid, and how can reaction efficiency be validated?

- Methodology : Begin with a Friedel-Crafts alkylation of benzoic acid derivatives to introduce the isopropyl group at the meta position. Fluorination can be achieved via electrophilic aromatic substitution (e.g., using Selectfluor® or DAST) or via halogen exchange (Halex reaction) if a bromine/chlorine precursor exists. Validate purity using HPLC (≥96% purity threshold) and structural confirmation via / NMR and FT-IR spectroscopy. Monitor reaction intermediates with LC-MS to detect side products like over-fluorinated or alkylation artifacts .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology :

- Solubility : Perform phase-solubility studies in water, DMSO, and ethanol using UV-Vis spectroscopy.

- pKa Determination : Use potentiometric titration or NMR-based methods to assess acidity, critical for understanding its behavior in biological buffers.

- Thermal Stability : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition temperatures.

- Crystallinity : X-ray diffraction (XRD) can reveal polymorphic forms, which may influence bioavailability in pharmacological studies .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodology : Reverse-phase HPLC with a C18 column (UV detection at ~254 nm) is standard. For trace analysis, employ UPLC-QTOF-MS with negative ion mode, leveraging the carboxylic acid group’s ionization. Validate methods per ICH guidelines (linearity, LOD/LOQ, precision) using spiked samples .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

- Methodology : Use density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to map electron density and Fukui indices, identifying reactive sites. Compare with experimental results from Suzuki-Miyaura coupling or SNAr reactions. Validate predictions using NMR to track fluorine displacement .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated benzoic acid derivatives?

- Methodology :

- Meta-Analysis : Systematically review literature to identify variables (e.g., assay conditions, cell lines).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-fluoro-3-methyl or 4-fluoro-3-hydroxy variants) to isolate the isopropyl group’s contribution.

- Enzyme Assays : Test inhibitory effects on COX-2 or HDACs, common targets for benzoic acid derivatives, using fluorescence-based kinetic assays .

Q. How does the steric bulk of the isopropyl group influence the compound’s pharmacokinetic profile compared to smaller substituents?

- Methodology :

- LogP Measurement : Compare octanol-water partition coefficients via shake-flask method.

- Metabolic Stability : Use hepatic microsomal assays (human/rat) with LC-MS/MS to track degradation.

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .

Q. What experimental designs mitigate challenges in synthesizing enantiopure this compound derivatives?

- Methodology :

- Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution using lipases.

- Asymmetric Catalysis : Develop Pd-catalyzed asymmetric fluorination protocols with chiral ligands (e.g., BINAP).

- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) and assign absolute configuration .

Methodological Notes

- Contradictions in Evidence : Limited direct data on this compound requires extrapolation from structurally similar compounds (e.g., 3-fluoro-4-methoxybenzoic acid ).

- Critical Techniques : Prioritize NMR for tracking fluorination efficiency and LC-MS/MS for metabolite identification in ADME studies.

- Safety : Follow WGK 3 protocols for fluorinated compounds, including fume hood use and HF-neutralizing agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.